molecular formula C18H23N3O4 B4674377 3-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-5-isoxazolecarboxamide

3-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-5-isoxazolecarboxamide

Cat. No. B4674377
M. Wt: 345.4 g/mol
InChI Key: MIPBSIUKTLNPAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-5-isoxazolecarboxamide, also known as ACPD, is a synthetic compound that acts as an agonist of the metabotropic glutamate receptor. It was first synthesized in the 1980s and has since been used extensively in scientific research to study the mechanisms of glutamate signaling in the brain.

Mechanism of Action

3-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-5-isoxazolecarboxamide acts as an agonist of the metabotropic glutamate receptor, which is a G protein-coupled receptor that is coupled to intracellular signaling pathways. When 3-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-5-isoxazolecarboxamide binds to the receptor, it activates a signaling cascade that leads to the activation of various intracellular proteins, including protein kinase C and calcium/calmodulin-dependent protein kinase II. These proteins are involved in the regulation of neuronal excitability, synaptic transmission, and plasticity.
Biochemical and Physiological Effects:
3-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-5-isoxazolecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of glutamate in the brain, which can lead to increased neuronal excitability and synaptic transmission. 3-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-5-isoxazolecarboxamide has also been shown to increase the activity of intracellular signaling pathways, including protein kinase C and calcium/calmodulin-dependent protein kinase II. These effects can lead to changes in synaptic plasticity and long-term potentiation, which are important processes for learning and memory.

Advantages and Limitations for Lab Experiments

3-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-5-isoxazolecarboxamide has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied in scientific research. It is also relatively easy to synthesize, which makes it readily available for use in experiments. However, 3-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-5-isoxazolecarboxamide has some limitations for lab experiments. It has a short half-life, which can make it difficult to study its effects over long periods of time. It also has some non-specific effects, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 3-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-5-isoxazolecarboxamide. One area of research is the development of more selective agonists of the metabotropic glutamate receptor. These compounds could be used to study the specific effects of metabotropic glutamate receptor activation on different intracellular signaling pathways. Another area of research is the development of compounds that can modulate the activity of the metabotropic glutamate receptor. These compounds could be used to treat neurological disorders that are associated with dysfunction of the glutamate system, such as epilepsy, Parkinson's disease, and schizophrenia. Finally, future research could investigate the role of the metabotropic glutamate receptor in other physiological processes, such as pain perception and immune function.

Scientific Research Applications

3-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-5-isoxazolecarboxamide has been used extensively in scientific research to study the mechanisms of glutamate signaling in the brain. It has been shown to activate the metabotropic glutamate receptor, which is involved in a variety of physiological processes, including synaptic plasticity, learning, and memory. 3-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-5-isoxazolecarboxamide has been used to study the effects of metabotropic glutamate receptor activation on neuronal excitability, synaptic transmission, and plasticity. It has also been used to investigate the role of metabotropic glutamate receptors in various neurological disorders, including epilepsy, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

3-(3-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-23-15-5-2-4-14(12-15)16-13-17(25-20-16)18(22)19-6-3-7-21-8-10-24-11-9-21/h2,4-5,12-13H,3,6-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPBSIUKTLNPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=C2)C(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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